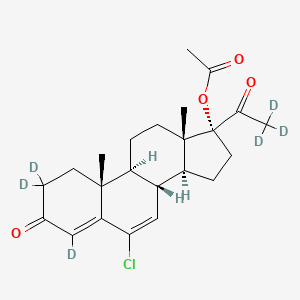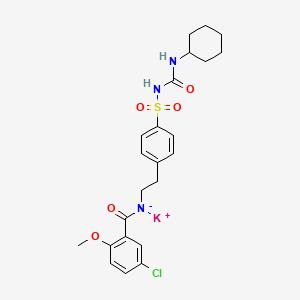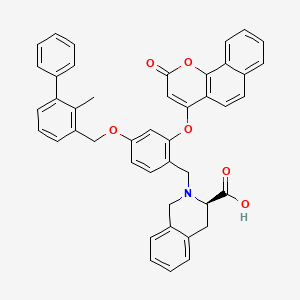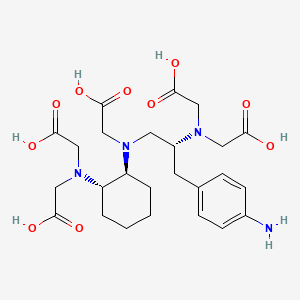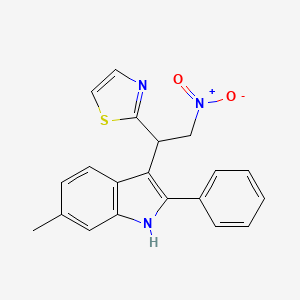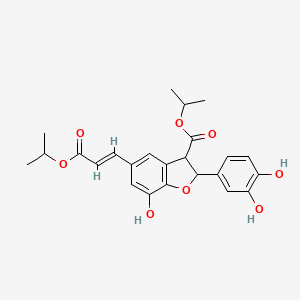
Aristolan-1(10)-en-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aristolan-1(10)-en-9-ol is a sesquiterpene compound known for its unique chemical structure and diverse biological activities. Sesquiterpenes are a class of terpenes that consist of three isoprene units and often exhibit a wide range of pharmacological properties. This compound is particularly notable for its presence in various natural sources, including marine organisms and plants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Aristolan-1(10)-en-9-ol typically involves the cyclization of farnesyl pyrophosphate, a common precursor in terpene biosynthesis. The reaction conditions often require the use of specific catalysts and solvents to facilitate the cyclization process. For instance, the use of Lewis acids such as aluminum chloride can promote the formation of the desired sesquiterpene structure.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources or the use of biotechnological methods. Extraction from marine organisms or plants involves solvent extraction followed by purification techniques such as chromatography. Biotechnological methods may include the use of genetically engineered microorganisms to produce the compound through fermentation processes.
Análisis De Reacciones Químicas
Types of Reactions
Aristolan-1(10)-en-9-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the functional groups present in the compound, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, resulting in the formation of ketones or aldehydes.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form alcohols or hydrocarbons.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound, forming halogenated derivatives.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound. These derivatives often exhibit different biological activities and can be used in various applications.
Aplicaciones Científicas De Investigación
Aristolan-1(10)-en-9-ol has been extensively studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of other complex molecules. In biology, it has been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties, making it a promising candidate for drug development. In medicine, its derivatives are being explored for their therapeutic potential in treating various diseases. In industry, it is used in the formulation of fragrances and flavors due to its unique aroma.
Mecanismo De Acción
The mechanism of action of Aristolan-1(10)-en-9-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes. The compound’s anticancer activity is believed to involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.
Comparación Con Compuestos Similares
Aristolan-1(10)-en-9-ol can be compared with other sesquiterpene compounds such as aristolane, nardosinane, and neolemnane While these compounds share a similar sesquiterpene backbone, this compound is unique due to its specific functional groups and stereochemistry
List of Similar Compounds
- Aristolane
- Nardosinane
- Neolemnane
Propiedades
Fórmula molecular |
C15H24O |
|---|---|
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
(1aR,3S,7R,7aR,7bS)-1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalen-3-ol |
InChI |
InChI=1S/C15H24O/c1-9-6-5-7-10-12(16)8-11-13(14(11,2)3)15(9,10)4/h7,9,11-13,16H,5-6,8H2,1-4H3/t9-,11-,12+,13+,15+/m1/s1 |
Clave InChI |
ARZRZIVMAWEEFY-PYISLEMLSA-N |
SMILES isomérico |
C[C@@H]1CCC=C2[C@]1([C@H]3[C@H](C3(C)C)C[C@@H]2O)C |
SMILES canónico |
CC1CCC=C2C1(C3C(C3(C)C)CC2O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


